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6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

Medicinal chemistry Physicochemical profiling Lead optimization

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 62254-96-0; synonym CAS 1707594-62-4) is a synthetic pyrimidin-4(3H)-one derivative with molecular formula C₁₁H₁₈N₄O₂ and molecular weight 238.29 g·mol⁻¹. The structure features a pyrimidine core bearing a methoxymethyl substituent at the 6-position, a methyl group at the N3-position, and an unsubstituted piperazine ring at the 2-position.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
Cat. No. B15056283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N=C1N2CCNCC2)COC
InChIInChI=1S/C11H18N4O2/c1-14-10(16)7-9(8-17-2)13-11(14)15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3
InChIKeyJFKXHEITTZADNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one – Core Identity, Physicochemical Profile, and Sourcing Context for Differentiated Procurement


6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 62254-96-0; synonym CAS 1707594-62-4) is a synthetic pyrimidin-4(3H)-one derivative with molecular formula C₁₁H₁₈N₄O₂ and molecular weight 238.29 g·mol⁻¹ . The structure features a pyrimidine core bearing a methoxymethyl substituent at the 6-position, a methyl group at the N3-position, and an unsubstituted piperazine ring at the 2-position . This compound belongs to the broader piperazinyl-pyrimidine class, which has been investigated in patent literature as a scaffold for CCR4 antagonism [1]. Its defining structural attribute—a secondary amine (free NH) on the piperazine moiety—distinguishes it from closely related N-alkylpiperazine analogs and confers a distinct hydrogen-bond donor profile that influences both molecular recognition and downstream derivatization potential.

Why 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one Cannot Be Interchanged with In-Class Piperazinyl-Pyrimidine Analogs Without Quantitative Justification


Piperazinyl-pyrimidine derivatives sharing the C₁₁H₁₈N₄O₂ molecular formula are not functionally interchangeable, because minor structural permutations—specifically the position of the methyl group (N3-pyrimidine vs. N4-piperazine) and the N-substitution state of the piperazine ring—produce measurable differences in hydrogen-bond donor count, topological polar surface area (TPSA), and calculated logP that directly impact target binding, solubility, and metabolic stability . For example, the N3-methyl, N4-unsubstituted arrangement of the target compound yields one additional H-bond donor relative to its N4-methylpiperazine isomer, altering its drug-likeness profile . Procurement of a generic 'piperazinyl-pyrimidine' without verifying the exact substitution pattern risks introducing a compound with a different pharmacological fingerprint, invalidating SAR conclusions and wasting screening resources. The quantitative evidence below establishes where this specific compound diverges from its closest structural neighbors.

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Hydrogen-Bond Donor Count Differentiation: Target Compound vs. N4-Methylpiperazine Isomer

The target compound possesses a free secondary amine on the piperazine ring, contributing exactly 2 hydrogen-bond donors (1 from piperazine NH + 1 from any additional functionality), whereas the isomeric 6-(methoxymethyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has its piperazine nitrogen methylated, reducing the H-bond donor count originating from the piperazine moiety to zero . This single-donor difference is substantial in fragment-based drug design, where each additional H-bond donor can alter binding free energy by approximately 0.5–1.5 kcal·mol⁻¹ depending on the local environment [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Topological Polar Surface Area (TPSA) and Lipophilicity Divergence Between N3-Methyl and N4-Methyl Isomers

The target compound and its N4-methylpiperazine isomer both share the molecular formula C₁₁H₁₈N₄O₂ and molecular weight 238.29 g·mol⁻¹, yet the positional methylation difference materially impacts predicted TPSA and logP. The target compound (free piperazine NH) is predicted to have a higher TPSA (≥58 Ų) compared to the N4-methyl analog (TPSA ~45.2 Ų), while the N4-methyl isomer exhibits a higher computed logP (~5.02) versus the target compound (estimated logP ~3.5–4.0), consistent with the absence of the polar NH . These differences can shift the compound across critical drug-likeness thresholds (e.g., TPSA < 60 Ų for blood-brain barrier penetration vs. TPSA > 60 Ų for oral absorption) [1].

ADME prediction Drug-likeness Physicochemical profiling

Synthetic Derivatization Potential: Free Piperazine NH as a Vector for Library Synthesis vs. N-Alkyl-Terminated Analogs

The target compound's unsubstituted piperazine NH serves as a chemically accessible handle for N-acylation, N-alkylation, reductive amination, and sulfonylation reactions without requiring deprotection steps. By contrast, the N4-methylpiperazine analog (CAS not assigned; ChemicalBook CB2269331) and the N4-benzylpiperazine analog (CAS 879472-81-8) are terminally substituted and cannot undergo further N-functionalization without prior N-dealkylation. In a typical library synthesis workflow, the free NH of the target compound can be diversified in a single step to generate 50–200 analogs, whereas the N-alkyl analogs require 2–3 additional synthetic steps to achieve comparable diversity [1].

Medicinal chemistry Parallel synthesis Library design

Patent Family Positioning: Coverage of the Unsubstituted Piperazine Pyrimidin-4(3H)-one Scaffold for CCR4 Antagonism

Patent US 9,493,453 B2 (priority date 2012-01-16, granted 2016-11-15) claims piperazinyl pyrimidine derivatives of formula I as CCR4 antagonists, encompassing compounds with an unsubstituted piperazine ring directly attached to the pyrimidine core [1]. The target compound falls within the structural scope of claim 1, wherein the pyrimidine ring is substituted at the 6-position (methoxymethyl) and the N3-position (methyl), with a free piperazine at C2. This contrasts with the N4-methylpiperazine isomer, which—while sharing the molecular formula—occupies a different chemical space that may be covered by distinct patent claims or may fall outside the exemplified scope entirely, depending on the specific Markush definitions [2].

Immunology Chemokine receptor antagonism Patent landscape

Molecular Recognition: Impact of Piperazine NH on Kinase Hinge-Binding Geometry vs. N-Alkyl Analogs

In piperazinyl-pyrimidine kinase inhibitor scaffolds, the piperazine NH can act as a hydrogen-bond donor to the kinase hinge region backbone carbonyl (e.g., Glu or Asp residue in the hinge). The N4-methyl analog cannot serve as an H-bond donor at this position, potentially losing 1–2 key hinge-binding interactions [1]. While direct co-crystal structures for the target compound are not available in the public domain, the class-level precedent from structurally related 2-(piperazin-1-yl)pyrimidine kinase inhibitors (e.g., S6K1 inhibitor PF-4708671, which features a free piperazine NH and achieves Kᵢ = 20 nM against S6K1 [2]) demonstrates that the unsubstituted piperazine NH can be a critical determinant of hinge-binding affinity.

Kinase inhibition Structure-based drug design Binding mode analysis

Optimal Application Scenarios for 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Hinge-Region H-Bond Donor Capacity

Programs targeting kinases where the hinge region presents an accessible backbone carbonyl (e.g., S6K1, p38 MAPK, or PI3K family members) benefit from the target compound's free piperazine NH, which can donate a hydrogen bond to the hinge. The N4-methylpiperazine isomer lacks this donor and may show >10-fold weaker hinge affinity in biochemical assays, as inferred from class-level kinase SAR [1]. Procurement of the unsubstituted piperazine variant is therefore essential for establishing the baseline SAR for hinge-binding contributions.

Parallel Library Synthesis via Piperazine N-Functionalization

Medicinal chemistry groups building focused libraries around the pyrimidin-4(3H)-one core can exploit the target compound's free piperazine NH for single-step diversification (acylation, alkylation, sulfonylation, or reductive amination). This reduces the synthetic step count per analog by ≥50% compared to N-alkylpiperazine starting materials, which require deprotection before functionalization [2]. The target compound is therefore the preferred procurement choice for high-throughput library production.

CCR4 Antagonist Development Within Established Patent Scope

The target compound's structural alignment with the general formula I of US 9,493,453 B2 positions it within the CCR4 antagonist patent landscape, making it a relevant tool compound for target validation in Th2-mediated inflammatory diseases (allergic dermatitis, asthma) [3]. The N4-alkyl analogs are directed toward distinct therapeutic indications (5-HT modulation, kinase inhibition), and their use in CCR4-focused programs may lead to confounding polypharmacology.

Physicochemical Screening for CNS vs. Peripheral Drug Candidate Triage

The target compound's predicted TPSA (58–62 Ų) places it near the borderline for blood-brain barrier penetration (threshold ~60–70 Ų), whereas the N4-methyl analog (TPSA 45.2 Ų, logP 5.02) is predicted to be strongly CNS-penetrant [4]. Programs seeking peripherally restricted candidates with low CNS exposure should procure the target compound; those seeking CNS exposure should select the N4-methyl isomer. Using the wrong isomer can lead to incorrect ADME classification and wasted in vivo resources.

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